Ethyl {3-[(acridin-9-yl)amino]-5-methylphenyl}carbamate
Overview
Description
Ethyl {3-[(acridin-9-yl)amino]-5-methylphenyl}carbamate is a compound that belongs to the class of acridine derivatives Acridine derivatives are known for their broad range of biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl {3-[(acridin-9-yl)amino]-5-methylphenyl}carbamate typically involves the following steps:
Formation of Acridine Derivative: The initial step involves the synthesis of the acridine moiety.
Amination and Carbamate Formation: The acridine derivative is then subjected to amination to introduce the amino group at the 9-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl {3-[(acridin-9-yl)amino]-5-methylphenyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted carbamate derivatives.
Scientific Research Applications
Ethyl {3-[(acridin-9-yl)amino]-5-methylphenyl}carbamate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex acridine derivatives.
Biology: Studied for its potential as a DNA intercalator, which can inhibit DNA replication and transcription.
Industry: Utilized in the development of fluorescent dyes and materials for visualization of biomolecules.
Mechanism of Action
The mechanism of action of Ethyl {3-[(acridin-9-yl)amino]-5-methylphenyl}carbamate involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA by inhibiting the activity of enzymes such as topoisomerase, which are essential for DNA replication and transcription. The compound’s planar structure allows it to insert between the base pairs of the DNA double helix, leading to the inhibition of these critical biological processes .
Comparison with Similar Compounds
Similar Compounds
Amsacrine: Another acridine derivative known for its anticancer properties.
DACA (N-(2-(dimethylamino)ethyl)acridine-4-carboxamide): An acridine derivative with DNA intercalating properties.
Triazoloacridone (C-1305): A compound with similar DNA intercalating and anticancer activities.
Uniqueness
Ethyl {3-[(acridin-9-yl)amino]-5-methylphenyl}carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable carbamate esters and its enhanced DNA intercalating ability make it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
ethyl N-[3-(acridin-9-ylamino)-5-methylphenyl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2/c1-3-28-23(27)25-17-13-15(2)12-16(14-17)24-22-18-8-4-6-10-20(18)26-21-11-7-5-9-19(21)22/h4-14H,3H2,1-2H3,(H,24,26)(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFFUSVJWDLAMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC(=CC(=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30798443 | |
Record name | Ethyl {3-[(acridin-9-yl)amino]-5-methylphenyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30798443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
655238-66-7 | |
Record name | Ethyl {3-[(acridin-9-yl)amino]-5-methylphenyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30798443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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